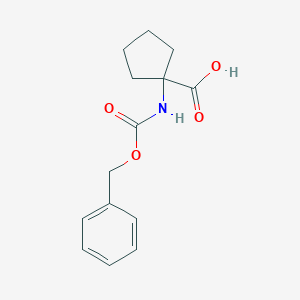

Cbz-环亮氨酸

描述

Cbz-Cycloleucine is a compound with the molecular formula C14H17NO4 . It is a derivative of cycloleucine, a non-proteinogenic amino acid . Cycloleucine could be classified as a cyclic derivative of norleucine .

Molecular Structure Analysis

The molecular structure of Cbz-Cycloleucine consists of 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis

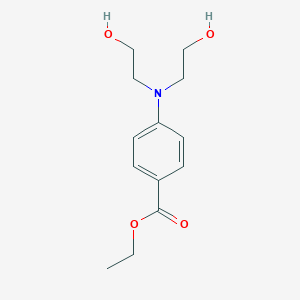

Cbz-Protected Amino Groups are selectively protected in good yields by reaction with O-alkyl S-(pyridin-2-yl)carbonothiolates at room temperature in air . Even substrates with multiple hydroxyl groups such as glucosamine are selectively N-protected .科学研究应用

Ozonation of Pharmaceuticals

Cbz-Cycloleucine, like other pharmaceuticals, can be removed from wastewater through advanced oxidation treatment methods such as ozonation . In a study, it was found that 74% of the original concentration of a similar compound, Carbamazepine (CBZ), was transformed into a product through ozonation .

Transformation Product Analysis

The transformation products of Cbz-Cycloleucine and similar compounds after ozonation can be analyzed using liquid chromatography coupled to ion trap mass spectrometry and high-resolution mass spectrometry as well as nuclear magnetic resonance (NMR) . This helps in understanding the reaction mechanisms and product determination .

Toxicity Evaluation

The toxicity of Cbz-Cycloleucine and its transformation products can be evaluated using certain strains of bacteria like Pseudomonas sp. strain KSH-1 . This helps in assessing the environmental impact of these compounds .

Biodegradation

Certain microorganisms are capable of degrading Cbz-Cycloleucine and its transformation products . This can be useful in the treatment of wastewater containing these compounds .

Methylation Inhibition

Cbz-Cycloleucine has been widely used as a methylation inhibitor, especially focusing on m6A methylation in animals . This can be useful in genetic and epigenetic studies .

Plant Growth Studies

The effects of Cbz-Cycloleucine on plant growth have been studied . This can provide insights into the interaction of these compounds with plant physiology .

作用机制

Target of Action

Cbz-Cycloleucine, a combination of Carbamazepine (CBZ) and Cycloleucine, targets multiple components within the body. CBZ primarily targets voltage-gated sodium channels, stabilizing hyperexcited neurons and suppressing the propagation of excitatory impulses . Cycloleucine, on the other hand, is a specific and reversible inhibitor of nucleic acid methylation . It also targets the Glutamate receptor ionotropic, NMDA 1 in humans .

Mode of Action

CBZ inhibits the activity of voltage-gated sodium channels, thereby stabilizing hyperexcited neurons and suppressing the propagation of excitatory impulses . It also inhibits the presynaptic reuptake of adenosine, enhancing the presynaptic inhibitory modulation of excitatory neurotransmitters . Cycloleucine acts as a specific and reversible inhibitor of nucleic acid methylation, which is widely used in biochemical experiments .

Biochemical Pathways

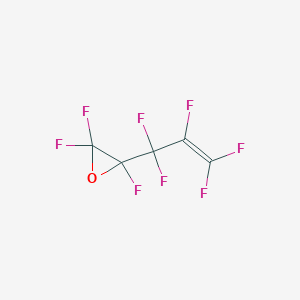

The biochemical pathways affected by Cbz-Cycloleucine are complex. CBZ is metabolized by multiple CYP enzymes to its epoxide and hydroxides . Cycloleucine, being a non-metabolizable amino acid formed by the cyclization of leucine, affects the methylation of nucleic acids . The exact biochemical pathways and their downstream effects are still under investigation.

Pharmacokinetics

The pharmacokinetics of CBZ exhibit nonlinearity, attributed to its nonlinear metabolism caused by autoinduction, as well as nonlinear absorption due to poor solubility .

Result of Action

The molecular and cellular effects of Cbz-Cycloleucine are diverse. CBZ has been shown to induce clastogenesis and gene mutations at its therapeutic concentrations, with human CYP2B6 being a major activating enzyme . Cycloleucine significantly inhibits plant growth, affecting the development of abaxial leaf hairs, the net photosynthetic rate, and Calvin cycle key enzyme activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cbz-Cycloleucine. For instance, the presence of CBZ in aquatic systems can interact with wildlife, potentially leading to bioaccumulation and biological effects on non-target organisms

属性

IUPAC Name |

1-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-12(17)14(8-4-5-9-14)15-13(18)19-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXMJXGMYKDTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363747 | |

| Record name | Cbz-Cycloleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-Cycloleucine | |

CAS RN |

17191-44-5 | |

| Record name | 1-[[(Phenylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17191-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cbz-Cycloleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

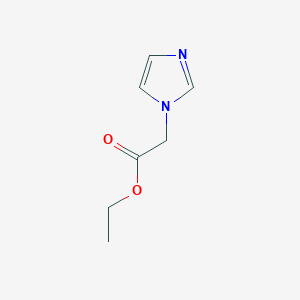

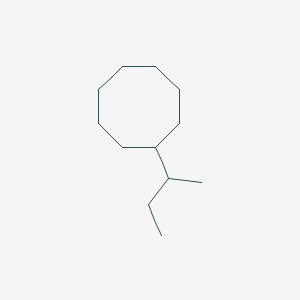

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

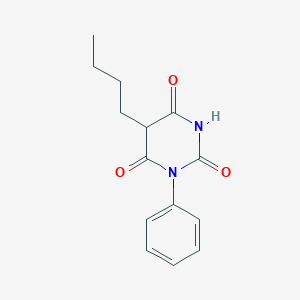

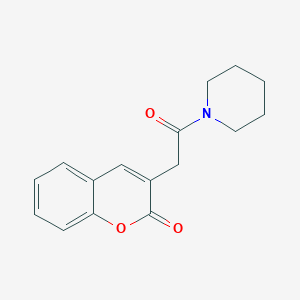

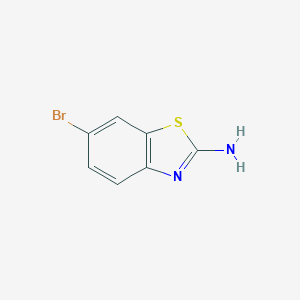

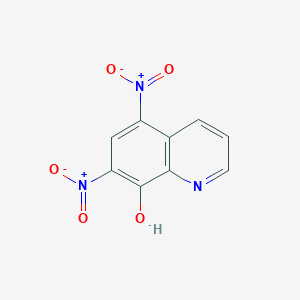

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B93371.png)

![2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B93379.png)